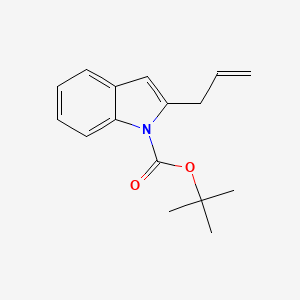
2-Undecylpentadecanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Undecylpentadecanal is a chemical compound that belongs to the class of aldehydes It is characterized by a long hydrocarbon chain with an aldehyde functional group at one end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecylpentadecanal can be achieved through several methods. One common approach involves the oxidation of the corresponding alcohol, 2-Undecylpentadecanol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out under mild conditions to prevent over-oxidation to the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding alkene, followed by selective oxidation. This method allows for the large-scale production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Undecylpentadecanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as Grignard reagents (RMgX)
Major Products Formed
Oxidation: 2-Undecylpentadecanoic acid
Reduction: 2-Undecylpentadecanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Undecylpentadecanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Undecylpentadecanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is the basis for its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Pentadecanal: A shorter-chain aldehyde with similar chemical properties.
Undecanal: Another aldehyde with a shorter hydrocarbon chain.
Uniqueness
2-Undecylpentadecanal is unique due to its longer hydrocarbon chain, which imparts different physical and chemical properties compared to shorter-chain aldehydes. This uniqueness makes it valuable for specific applications where longer-chain aldehydes are required.
Properties
CAS No. |
922163-80-2 |
|---|---|
Molecular Formula |
C26H52O |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
2-undecylpentadecanal |
InChI |
InChI=1S/C26H52O/c1-3-5-7-9-11-13-14-16-18-20-22-24-26(25-27)23-21-19-17-15-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI Key |
GXIPWLFFBUPIMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCCCCCCCCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



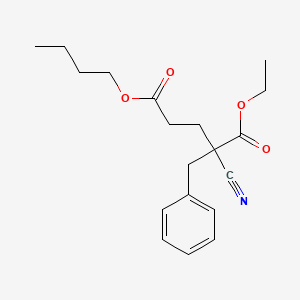
![2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12626924.png)

![1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl-](/img/structure/B12626940.png)
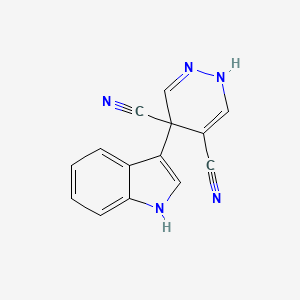
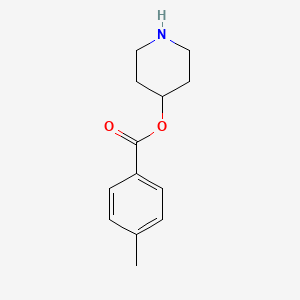
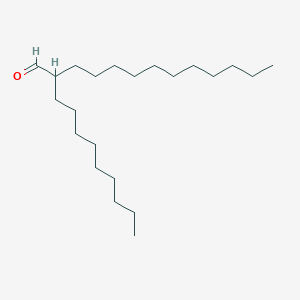

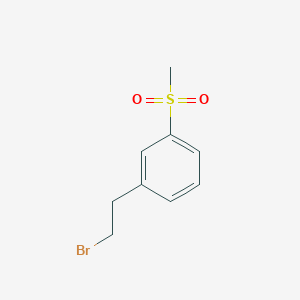
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester](/img/structure/B12626971.png)
![(Furan-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12626983.png)
